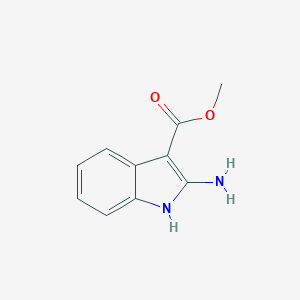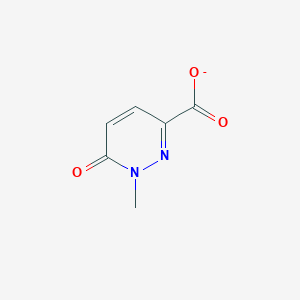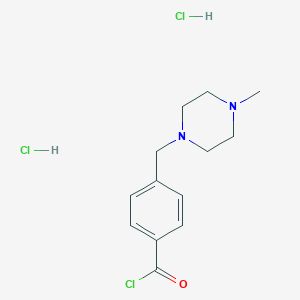
Methyl 2-amino-1H-indole-3-carboxylate
Overview
Description
Methyl 2-amino-1H-indole-3-carboxylate, also known as MAIC, is a chemical compound that has been widely used in scientific research. It belongs to the class of indole derivatives and has a molecular formula of C11H11N2O2. This compound has been found to have various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. In
Scientific Research Applications
Synthesis and Conformational Studies
- Synthesis of Conformationally Constrained Tryptophan Derivatives: Novel 3,4-fused tryptophan analogues were synthesized, including derivatives of methyl 2-amino-1H-indole-3-carboxylate. These compounds are useful in peptide and peptoid conformation elucidation studies, limiting the conformational flexibility of the side chain while allowing further derivatization (Horwell et al., 1994).
Novel Synthesis Methods
- A New Method for the Synthesis of 1-Methyl-1H-Indole-3-Carboxylate Derivatives: A novel route for synthesizing 1-methyl-1H-indole-3-carboxylate using Cu(II) catalysts was developed. This efficient synthesis method yields a variety of phenyl bromoacetate derivatives (Akbari & Faryabi, 2023).
Application in Medicinal Chemistry
- Anti-Cancer Activity of Methyl Indole-3-Carboxylate Derivatives: Methyl indole-3-carboxylate derivatives, including this compound, were synthesized and tested for their anti-cancer properties. These compounds showed potential as antitumor agents, inhibiting the growth of melanoma, renal, and breast cancer cell lines (Niemyjska et al., 2012).
Fluorescence and Spectroscopic Probes
Ester-Derivatized Indoles as Fluorescent and Infrared Probes
Ester-derivatized indoles, including methyl indole-3-carboxylates, were studied as potential fluorescent and infrared probes. These compounds exhibit solvent-sensitive emission and could be used to study local protein environments (Huang et al., 2018).
Fluorescence Studies of Methyl 3-Arylindole-2-Carboxylates
New methyl 3-arylindole-2-carboxylates were synthesized and their fluorescence properties analyzed. These compounds, including derivatives of this compound, exhibited significant fluorescence quantum yields, suggesting their potential as fluorescent probes (Queiroz et al., 2007).
Mechanism of Action
Target of Action
Methyl 2-amino-1H-indole-3-carboxylate, an indole derivative, has been found to bind with high affinity to multiple receptors . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of biological responses . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to impact a wide range of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been reported to inhibit the replication of viruses, suggesting that they may interfere with viral replication pathways .
Result of Action
Given the broad biological activities of indole derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular levels .
Future Directions
Indoles are important types of molecules and natural products . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .
Properties
IUPAC Name |
methyl 2-amino-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-14-10(13)8-6-4-2-3-5-7(6)12-9(8)11/h2-5,12H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOFELVXMSSKQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NC2=CC=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40569227 | |
| Record name | Methyl 2-amino-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113772-14-8 | |
| Record name | Methyl 2-amino-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Methyl 2-Aminoindole-3-carboxylate in the synthesis of pyrido[2,3-b]indoles?
A: Methyl 2-Aminoindole-3-carboxylate serves as a crucial starting material in one of the two synthetic routes described for creating highly functionalized pyrido[2,3-b]indoles []. This route highlights the compound's utility in constructing the tricyclic pyrido[2,3-b]indole scaffold.
Q2: Are there any advantages to using Methyl 2-Aminoindole-3-carboxylate compared to other starting materials?
A: While the research paper [] doesn't directly compare the efficiency of Methyl 2-Aminoindole-3-carboxylate to other potential starting materials, it emphasizes the overall high yields achieved in the synthesis. This suggests that this particular route, utilizing Methyl 2-Aminoindole-3-carboxylate, is a promising approach for obtaining functionalized pyrido[2,3-b]indoles. Further research might delve deeper into comparative studies to establish any specific advantages.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-3-(4-azidophenyl)prop-2-en-1-one](/img/structure/B20997.png)













